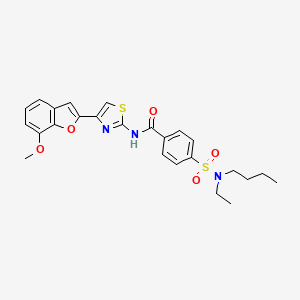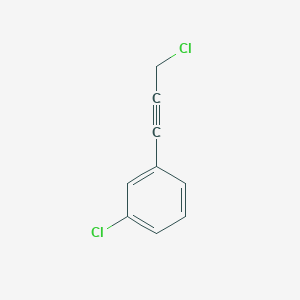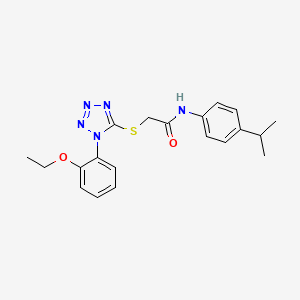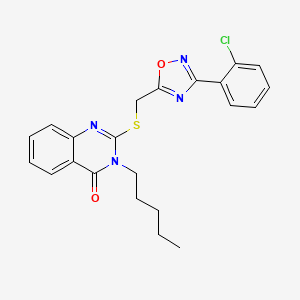
2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid
描述
“2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1332873-09-2 . It has a molecular weight of 272.33 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid” can be achieved by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate to prepare the intermediate 2-(N-tert-butoxycarbonylamino)-5-thiazole carboxylic acid ethyl ester, which is then hydrolyzed .Molecular Structure Analysis
The IUPAC name of this compound is 2-{1-[(tert-butoxycarbonyl)amino]ethyl}-1,3-thiazole-5-carboxylic acid . The InChI code is 1S/C11H16N2O4S/c1-6(13-10(16)17-11(2,3)4)8-12-5-7(18-8)9(14)15/h5-6H,1-4H3,(H,13,16)(H,14,15) .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 272.33 .科学研究应用
Organic Synthesis
The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis for the protection of amino acids. The Boc group can be added to amino acids to protect the amine functionality during synthetic procedures, allowing for selective reactions at other sites of the molecule. This is particularly useful in peptide synthesis, where the Boc group can be removed under mild acidic conditions without affecting other sensitive functional groups .
Ionic Liquids
Boc-protected amino acids have been used to create ionic liquids with low viscosity and high thermal stability. These ionic liquids can facilitate high-temperature organic reactions and enable the extraction and purification of water-soluble organic compounds . The ability to recycle these ionic liquids makes them environmentally friendly and cost-effective for various industrial applications.
Drug Development
The Boc group’s stability and ease of removal make it an essential tool in drug development. It allows for the creation of complex molecules with multiple functional groups that can be selectively deprotected to achieve the desired pharmacological activity .
Material Science
Boc-protected amino acids can be used in material science to create polymers with specific properties. By protecting certain groups, researchers can control the polymerization process to produce materials with desired mechanical and chemical properties .
Bioconjugation
The Boc group is also used in bioconjugation techniques, where it protects amino acids during the conjugation of biomolecules with other compounds, such as drugs or fluorescent markers. This allows for the creation of targeted therapies and diagnostic tools .
安全和危害
作用机制
Target of Action
Compounds with a similar structure, such as 2-aminothiazoles, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Mode of Action
For instance, some 2-aminothiazoles have been found to inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interact with multiple pathways related to its biological activities .
Pharmacokinetics
The compound’s tert-butoxycarbonyl (boc) group can be deprotected under mild acidic conditions to form the free amine , which may influence its bioavailability.
Result of Action
Compounds with similar structures have shown moderate antiproliferative activity , suggesting potential cytotoxic effects.
属性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6(13-10(16)17-11(2,3)4)8-12-5-7(18-8)9(14)15/h5-6H,1-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDURVYGDQEDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-3-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2914367.png)
![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)


![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914372.png)
![N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2914374.png)


![4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2914379.png)
![1-(3-chloro-4-methylphenyl)-3-(3-methylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2914381.png)

![(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2914384.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2914385.png)
